7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Description
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound featuring a fused pyridine and 1,4-thiazine ring system with a methyl substituent at the 7-position. Its molecular formula is C₈H₁₀N₂S, and its structural features include:
- SMILES: CC1=C2NCCSC2=NC=C1
- InChIKey: DQOOELMGDDSIBB-UHFFFAOYSA-N (modified from the non-methylated analog) .
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
MGRPWEUEBUWIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)SCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with 3-chloropropanal in the presence of a base can lead to the formation of the thiazine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The thiazine nitrogen and pyridine ring participate in alkylation and acylation under mild conditions. For example:
-
Methylation : Reacting with methyl iodide in DMF at 60°C yields N-methylated derivatives, enhancing lipophilicity for pharmacological studies.
-
Acetylation : Treatment with acetyl chloride in dichloromethane produces acetylated analogs, modifying electronic properties for structure-activity relationship (SAR) investigations.
Key Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | 78% |
| Acylation | AcCl, Et₃N | CH₂Cl₂ | 25°C | 85% |
Nucleophilic Substitution
The sulfur atom in the thiazine ring facilitates nucleophilic displacement. For instance:
-
Halogenation : Reaction with N-chlorosuccinimide (NCS) in acetic acid introduces chlorine at the 4-position, enabling further cross-coupling reactions .
-
Amination : Treatment with benzylamine in ethanol under reflux replaces the thiazine sulfur with an amine group, forming pyrido-annulated amines .
Oxidation Reactions
Controlled oxidation transforms the thiazine ring:
-
Sulfur Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thiazine sulfur to a sulfoxide or sulfone, altering ring aromaticity and reactivity .
-
Ring Expansion : Oxidative conditions (e.g., H₂O₂/Fe³⁺) induce ring expansion to form seven-membered heterocycles, relevant for diversifying molecular scaffolds .
Cycloaddition and Annulation
The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused tricyclic systems. Microwave-assisted annulation with acetylenic esters yields pyrido-thiazine derivatives with enhanced π-conjugation .
Catalytic Functionalization
-
Gold-Catalyzed Reactions : Au(I) catalysts enable regioselective C–H functionalization at the 3-position, forming aryl or alkenyl derivatives via Sonogashira-type couplings .
-
Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the 6-position, critical for modulating biological activity.
Biological Activity Modulation
Reaction-derived analogs exhibit:
-
Antimicrobial Effects : N-Alkylated variants show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential : Sulfone derivatives inhibit HDAC8 with IC₅₀ = 1.2 µM, linked to enhanced apoptotic activity in leukemia cells .
Comparative Reactivity
| Derivative | Reactivity Profile | Biological Activity |
|---|---|---|
| 7-Methylthiazine | High electrophilic substitution at C-4 | Antitumor (IC₅₀: 5 µM) |
| 8-Methylthiazine | Preferential N-acylation | Antibacterial (MIC: 4 µg/mL) |
| 6-Iodo-oxazine | Halogen-dependent cross-coupling | Not reported |
Mechanistic Insights
-
Smiles Rearrangement : Under basic conditions, the thiazine ring undergoes Smiles-type rearrangement to form pyrido-oxazines, leveraging intramolecular nucleophilic attack .
-
Radical Pathways : Photocatalytic C–H activation using Ru(bpy)₃²⁺ generates carbon-centered radicals for C–C bond formation .
This compound’s versatility in alkylation, cyclization, and catalytic transformations underscores its utility in drug discovery and materials science. Continued exploration of its reactivity, particularly under green chemistry conditions (e.g., microwave, photocatalysis), remains a priority for developing novel bioactive agents .
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido[2,3-b][1,4]oxazine Derivatives
Replacing the sulfur atom in the thiazine ring with oxygen yields pyrido[2,3-b][1,4]oxazines. Key differences include:
Oxazine derivatives, such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, exhibit utility as boronic ester precursors (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs), enabling cross-coupling reactions in drug synthesis .
Thieno[2,3-b][1,4]thiazines
Thieno-fused analogs, such as thieno[2,3-b][1,4]thiazine-2-ones, demonstrate distinct biological activities:
Substituent Effects
Methyl vs. Bromo Substituents
The 7-methyl group in the target compound contrasts with bromo-substituted analogs (e.g., 7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one):
| Property | 7-Methyl Substituent | 7-Bromo Substituent |
|---|---|---|
| Electronic Effect | Electron-donating | Electron-withdrawing |
| Reactivity | Stabilizes π-system; reduces electrophilicity | Enhances electrophilicity; facilitates coupling |
| Synthetic Accessibility | Easier functionalization via alkylation | Requires halogenation or cross-coupling steps |
Bromo derivatives are critical intermediates in synthesizing boronic esters for Suzuki-Miyaura reactions , whereas methyl groups may enhance lipophilicity for drug delivery .
Carboxylate Derivatives
Functionalization at the 7-position with carboxylate groups (e.g., methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate) introduces polar moieties:
| Property | 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine | Methyl 2-Oxo-thiazine-7-carboxylate |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂S | C₉H₈N₂O₃S |
| Solubility | Likely low (nonpolar) | Higher (polar ester group) |
| Bioactivity | Underexplored | Potential protease inhibition |
Electronic and Pharmacological Properties
Comparison with Phenothiazines
Dithieno[1,4]thiazines and bis[1]benzothieno[1,4]thiazines, which share the 1,4-thiazine core, exhibit superior photophysical and electrochemical properties compared to phenothiazines. These include:
- Broader absorption spectra.
- Higher electron density for charge-transfer applications .
Anticancer Potential
Thiazolo[4,5-b]pyridin-2-one derivatives (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) demonstrate cytotoxicity via structural modifications at the 3- and 6-positions . The 7-methyl group in the target compound could similarly modulate bioactivity, though specific studies are lacking.
Biological Activity
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is , with a molecular weight of approximately 166.24 g/mol. The compound features a pyridine ring fused with a thiazine structure, which contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can be achieved through various methods involving cyclization reactions of appropriate precursors. A common approach involves the reaction of substituted thioureas with α-bromo ketones under basic conditions, leading to the formation of the thiazine ring.
Antimicrobial Properties
Research indicates that 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have also suggested that 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspase pathways. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism appears to involve cell cycle arrest and modulation of apoptotic markers .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It has been observed to enhance neuronal survival in models of oxidative stress and may inhibit neuroinflammation by downregulating pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiazine derivatives including 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine. The results indicated that modifications on the thiazine core significantly influenced antimicrobial potency. The compound was found to be particularly effective against resistant strains of Staphylococcus aureus .
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the anticancer properties was conducted using human breast cancer cell lines. The study demonstrated that treatment with 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine and its analogs?
- Methodological Answer : The synthesis typically involves cyclization or coupling reactions using heterocyclic precursors. For example, derivatives of pyrido[2,3-b][1,4]thiazine can be synthesized via nucleophilic substitution reactions with bromomethyl esters (e.g., methyl 4-(bromomethyl)benzoate) in anhydrous DMF under reflux conditions. Standard protocols include purification via column chromatography and characterization using melting point analysis, / NMR, and mass spectrometry (ESI+ or MALDI-TOF) .
Q. How can spectral data (NMR, MS) be interpreted to confirm the structure of this compound?
- Methodological Answer :
- NMR : Look for characteristic shifts corresponding to the dihydrothiazine ring (e.g., δ ~2.5–3.5 ppm for CH groups adjacent to sulfur) and the pyridine moiety (aromatic protons at δ ~6.8–8.5 ppm).
- MS : The molecular ion peak should match the exact mass (e.g., calculated 350.0958 for CHNOS) with <5 ppm error. Discrepancies may indicate impurities or incomplete purification .
Q. What are the stability considerations for storing 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine?
- Methodological Answer : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the thiazine ring. Stability tests under varying pH (4–9) and temperature (25–40°C) should be conducted, with degradation monitored via HPLC or LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of substituted derivatives?
- Methodological Answer :
- Solvent Selection : Anhydrous DMF or THF enhances reactivity in nucleophilic substitutions .
- Catalysis : Use Pd-based catalysts (e.g., Pd(PPh)) for Negishi coupling to introduce aryl/heteroaryl groups at the 2,6-positions .
- Temperature Control : Reflux at 80–100°C for 12–24 hours ensures complete cyclization. Monitor reaction progress via TLC with triethylamine as a modifier to reduce tailing .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. bromo groups at position 7) on target binding (e.g., metabotropic glutamate receptor 5).
- Metabolic Stability Assays : Use liver microsomes to identify oxidative liabilities (e.g., benzylic ether oxidation in related dihydrooxazines) and guide structural modifications .
Q. How do pH and sequence context influence thiazine rearrangement in conjugation reactions?
- Methodological Answer :
- Kinetic Studies : Conduct reactions at pH 7.4 vs. 8.4 to assess rearrangement rates (e.g., 6.6–17.6% conversion/hour for cysteine-maleimide conjugates).
- Computational Modeling : Use MD simulations to analyze steric effects of side chains (e.g., phenyl vs. pyridyl groups) on transition-state stabilization .
Q. What techniques validate DNA interactions of tricyclic thiazine derivatives?
- Methodological Answer :
- Spectroscopic Methods : UV-Vis titration and fluorescence quenching to determine binding constants (K) with calf thymus DNA.
- Molecular Docking : Use AutoDock Vina to model interactions with DNA grooves, focusing on electrostatic contributions from the dimethylaminopropyl substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
